6-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine
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Overview
Description
6-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine is a complex organic compound that features a pyridazine ring substituted with a piperazine moiety, which is further substituted with a dimethylpyrimidine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine typically involves multiple steps:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.
Substitution with Piperazine: The pyridazine core is then reacted with piperazine in the presence of a suitable base to form the piperazine-substituted pyridazine.
Introduction of the Dimethylpyrimidine Group: The final step involves the reaction of the piperazine-substituted pyridazine with 2,6-dimethylpyrimidine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
6-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can be performed to modify the pyridazine or pyrimidine rings.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyrimidine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could lead to partially or fully reduced derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent, particularly in the treatment of diseases such as tuberculosis.
Biological Studies: It can be used as a tool compound to study various biological pathways and molecular targets.
Chemical Biology: The compound’s interactions with biological macromolecules can be investigated to understand its mechanism of action and potential off-target effects.
Mechanism of Action
The mechanism of action of 6-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(6-(4-(Pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: This compound has a similar piperazine and pyridine structure but differs in the substituents on the pyridine ring.
4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene: This compound features a similar pyrimidine group but is structurally distinct in other aspects.
Uniqueness
6-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine is unique due to its specific combination of a pyridazine ring with a piperazine moiety and a dimethylpyrimidine group. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
6-[4-(2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N7/c1-12-11-16(18-13(2)17-12)23-9-7-22(8-10-23)15-6-5-14(19-20-15)21(3)4/h5-6,11H,7-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEFJQZXCITVMIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)N2CCN(CC2)C3=NN=C(C=C3)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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